molecular formula C7H7BrIN B1527711 4-Bromo-2-iodo-6-methylaniline CAS No. 922170-67-0

4-Bromo-2-iodo-6-methylaniline

Cat. No. B1527711
M. Wt: 311.95 g/mol
InChI Key: QBRVKTCCYSLHTO-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylaniline is a derivative of 2-iodoaniline . It is a compound with a molecular weight of 311.95 .


Synthesis Analysis

The synthesis of 4-Bromo-2-iodo-6-methylaniline involves several steps. One method involves the reaction of 4-bromoaniline with iodine . Another method involves a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-iodo-6-methylaniline is C7H7BrIN . The average mass is 311.946 Da and the monoisotopic mass is 310.880646 Da .


Chemical Reactions Analysis

4-Bromo-2-iodo-6-methylaniline can participate in various chemical reactions. For instance, it can undergo a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .


Physical And Chemical Properties Analysis

4-Bromo-2-iodo-6-methylaniline is a solid at room temperature .

Scientific Research Applications

  • Preparation of Quinolone Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Bromo-2-iodoaniline can be used in the preparation of quinolone derivatives . Quinolones are a type of synthetic antimicrobial agent.
  • Synthesis of 2,3,5-Trisubstituted Indoles

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Bromo-2-iodoaniline can be used in the synthesis of a resin-bound sulfonamide, which is a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and are important in drug discovery.
  • Preparation of 4-Bromo-2-methylphenol
    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Bromo-2-methylaniline can be used in the preparation of 4-Bromo-2-methylphenol .
  • Preparation of Iminophosphoranes
    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Bromo-2-methylaniline can be used in the synthesis of iminophosphoranes .

Safety And Hazards

4-Bromo-2-iodo-6-methylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRVKTCCYSLHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728859
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-6-methylaniline

CAS RN

922170-67-0
Record name 4-Bromo-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Li - 2013 - research-collection.ethz.ch
A 2D polymer is a covalently bonded, one monomer unit thick, laterally infinite molecular nanosheet possessing a periodic long range order of internal structure. The recent …
Number of citations: 0 www.research-collection.ethz.ch
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… sulfate, and evaporated to dryness to give 4-bromo-2-iodo-6-methylaniline (2.30 g, 67%) as a … A solution of 4-bromo-2-iodo-6-methylaniline (2.3 g, 7.37 mmol) in acetic acid (30.0 mL) …
Number of citations: 17 pubs.acs.org

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